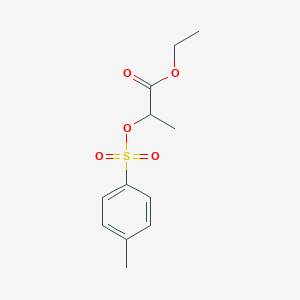

(S)-Ethyl 2-(tosyloxy)propanoate

Description

(S)-Ethyl 2-(tosyloxy)propanoate (CAS: 57057-80-4) is an organosulfur compound with the molecular formula C₁₂H₁₆O₅S and a molecular weight of 272.32 g/mol. It features a chiral center at the second carbon of the propanoate backbone, conferring (S)-stereochemistry. The tosyloxy (-OTs) group acts as a superior leaving group, making this compound highly reactive in nucleophilic substitution reactions, particularly in pharmaceutical and agrochemical syntheses .

Properties

Molecular Formula |

C12H16O5S |

|---|---|

Molecular Weight |

272.32 g/mol |

IUPAC Name |

ethyl 2-(4-methylphenyl)sulfonyloxypropanoate |

InChI |

InChI=1S/C12H16O5S/c1-4-16-12(13)10(3)17-18(14,15)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |

InChI Key |

SNLMUZGICZJWKN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)OS(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Tosylation of Ethyl Lactate Using p-Toluenesulfonyl Chloride

The most direct route involves the tosylation of (S)-ethyl lactate with p-toluenesulfonyl chloride (TsCl) under basic conditions. A patented method (CN103755602A) achieves this with remarkable efficiency:

Procedure :

-

Reagents : TsCl, (S)-ethyl lactate, sodium hydroxide (NaOH), anhydrous magnesium sulfate (MgSO₄), toluene.

-

Conditions :

-

TsCl and NaOH are mixed in toluene at 0°C.

-

(S)-ethyl lactate is added dropwise over 3 hours.

-

The reaction is maintained at 0°C for 3 hours.

-

-

Workup : The mixture is washed with water, and the organic layer is concentrated under reduced pressure.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the lactate hydroxyl group on the electrophilic sulfur of TsCl, facilitated by NaOH as an acid scavenger. Anhydrous MgSO₄ acts as a desiccant, minimizing hydrolysis of TsCl.

Advantages :

Pyridine-Mediated Tosylation

A traditional approach employs pyridine as both a base and solvent:

Procedure :

-

Reagents : TsCl, (S)-ethyl lactate, pyridine, dichloromethane (DCM).

-

Conditions :

-

TsCl and pyridine are combined in DCM at 0°C.

-

(S)-ethyl lactate is added, and the mixture is stirred at room temperature for 8 hours.

-

-

Workup : The solvent is evaporated, and the residue is purified via flash chromatography.

Limitations :

Tosyliodane-Based Tosylation

A less conventional method utilizes hypervalent iodine reagents, such as 1-tosyloxy-3,3-dimethyl-1,3-dihydro-λ³-benzo[d]iodoxole:

Procedure :

-

Reagents : Tosyliodane, (S)-ethyl 3-oxo-3-phenylpropanoate, DCM.

-

Conditions :

-

Reagents are heated to 40°C for 24 hours.

-

-

Workup : Column chromatography on silica gel (5% ethyl acetate/hexane).

Applications :

Comparative Analysis of Methods

Key Observations :

-

The NaOH/KOH method outperforms others in yield and practicality, making it ideal for bulk synthesis.

-

Pyridine-mediated tosylation, while reliable, poses safety and odor concerns.

-

Tosyliodane approaches are niche, suited for specialized substrates but hampered by cost.

Stereochemical Considerations

The (S)-configuration is preserved through strict control of reaction conditions:

-

Chiral Pool Strategy : Using enantiopure (S)-ethyl lactate as the starting material ensures retention of configuration.

-

Racemization Risks : Elevated temperatures (>40°C) or prolonged reaction times may induce racemization, necessitating low-temperature protocols.

Industrial and Environmental Impact

The patented NaOH/KOH method aligns with green chemistry principles:

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-(tosyloxy)propanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyloxy group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Substituted propionic acid derivatives.

Hydrolysis: 2-(Toluene-4-sulfonyloxy)propionic acid and ethanol.

Reduction: 2-(Toluene-4-sulfonyloxy)propanol.

Scientific Research Applications

(S)-Ethyl 2-(tosyloxy)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-(tosyloxy)propanoate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The ester functional group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Key Properties :

- Storage : Stable under dry, room-temperature conditions.

- Hazard Profile : Classified with warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Comparison with Similar Compounds

Methyl (R)-2-(tosyloxy)propanoate

Structural Differences :

- Ester Group : Methyl (vs. ethyl) reduces molecular weight and alters lipophilicity.

- Stereochemistry : (R)-configuration vs. (S)-configuration, which may influence chiral recognition in enzymatic or catalytic processes.

Functional Implications :

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate

Structural Differences :

- Additional Functional Group : A Boc-protected amine at the third carbon introduces nitrogen-based reactivity.

- Molecular Complexity: Larger molecular formula (C₁₆H₂₃NO₇S) and weight (373.42 g/mol) due to the Boc group.

Functional Implications :

- The Boc group enables selective deprotection for peptide coupling, a feature absent in the target compound.

- Increased steric hindrance may slow nucleophilic substitution at the tosyloxy site compared to (S)-ethyl 2-(tosyloxy)propanoate .

Ethyl 2-methyl-2-[4-(trifluoromethylsulfanyl)phenoxy]propanoate

Structural Differences :

- Substituent: A trifluoromethylsulfanyl-phenoxy group replaces the tosyloxy group.

- Electron Effects : The electron-withdrawing -SCF₃ group enhances stability but reduces leaving-group ability compared to -OTs.

Physicochemical Properties :

Pesticide Propanoate Esters (e.g., Quizalofop-P-ethyl)

Structural Differences :

- Phenoxy Substituents: Complex aromatic groups (e.g., 6-chloro-2-quinoxalinyloxy) dominate, unlike the simpler tosyloxy group.

Functional Implications :

- Designed for herbicidal activity via inhibition of acetyl-CoA carboxylase, a biological target irrelevant to the synthetic utility of this compound.

- Lower reactivity in nucleophilic substitutions due to stable phenoxy groups .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Reactivity Profile | Primary Application |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₆O₅S | 272.32 | Tosyloxy (-OTs) | High (SN2 reactions) | Pharmaceutical synthesis |

| Methyl (R)-2-(tosyloxy)propanoate | C₁₁H₁₄O₅S | ~258 | Tosyloxy (-OTs) | Moderate (stereospecific reactions) | Chiral intermediate |

| (S)-Methyl Boc-amino-tosyloxypropanoate | C₁₆H₂₃NO₇S | 373.42 | Tosyloxy + Boc-amino | Low (steric hindrance) | Peptide synthesis |

| Quizalofop-P-ethyl | C₁₇H₁₃ClN₂O₄ | 344.75 | Chloro-quinoxalinyloxy | Low (biological targeting) | Herbicide |

| Ethyl 2-methyl-2-[4-(SCF₃)phenoxy]propanoate | C₁₃H₁₅F₃O₃S | 308.32 | Trifluoromethylsulfanyl | High (electron-withdrawing effects) | Material science |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-Ethyl 2-(tosyloxy)propanoate with high enantiomeric purity in laboratory settings?

- Methodology :

- Chiral Resolution : Use chiral auxiliaries or catalysts during esterification to retain the (S)-configuration. For example, enantioselective tosylation of propanoic acid derivatives can be achieved using chiral bases like cinchona alkaloids .

- Protection-Deprotection : Protect reactive groups (e.g., hydroxyl) before introducing the tosyl group to avoid side reactions. Ethanol-mediated esterification under anhydrous conditions minimizes racemization .

- Characterization : Validate enantiomeric purity via chiral HPLC or polarimetry, comparing retention times/optical rotation with standards .

Q. How should researchers handle and store this compound to prevent degradation or hazards?

- Methodology :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to avoid hydrolysis of the tosyloxy group. Desiccants like silica gel prevent moisture ingress .

- Safety Protocols : Use fume hoods for handling due to potential respiratory irritation. Wear nitrile gloves and goggles to prevent skin/eye contact. Immediate decontamination with ethanol is recommended for spills .

Q. What spectroscopic methods are recommended for characterizing this compound, and how can researchers resolve contradictory data?

- Methodology :

- NMR Analysis : Use ¹H and ¹³C NMR to confirm the ester and tosyl groups. The methyl protons on the tosyl group typically appear as a singlet at ~2.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₂H₁₆O₅S) and distinguishes isotopic patterns from impurities .

- Contradiction Resolution : Cross-validate data with IR spectroscopy (C=O stretch at ~1740 cm⁻¹) and X-ray crystallography if crystalline .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield of this compound in multi-step synthetic routes?

- Methodology :

- Stepwise Optimization : Screen reaction temperatures (e.g., 80°C for tosylation ) and catalysts (e.g., DMAP for ester activation).

- Workup Efficiency : Use liquid-liquid extraction (ethyl acetate/water) to isolate intermediates. Column chromatography with hexane:EtOAc (3:1) improves purity .

- Yield Tracking : Monitor yields at each step via TLC and adjust stoichiometry (e.g., 1.2 equivalents of tosyl chloride ensures complete conversion) .

Q. How does the tosyl group in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodology :

- Leaving Group Efficiency : The tosyl group (p-toluenesulfonyl) is an excellent leaving group due to its electron-withdrawing nature and resonance stabilization of the leaving anion. Compare reaction rates with mesyl or triflyl analogs .

- Steric Effects : The bulky tosyl group may hinder nucleophilic attack in sterically crowded environments. Use low-temperature kinetics (e.g., -20°C) to study steric vs. electronic contributions .

Q. In enzymatic studies, how can this compound be utilized as a probe for investigating metabolic pathways?

- Methodology :

- Enzyme Inhibition : Test its ability to inhibit esterases or lipases by measuring residual enzyme activity via fluorometric assays. The (S)-configuration may exhibit stereoselective binding .

- Metabolic Tracing : Radiolabel the ethyl group (¹⁴C) and track incorporation into fatty acid esters or other metabolites using autoradiography .

- Comparative Studies : Compare hydrolysis rates with non-tosylated analogs to elucidate the role of the tosyl group in metabolic stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodology :

- Purity Verification : Re-crystallize the compound from ethanol/water and re-measure physical properties. Impurities like unreacted starting materials can skew melting points .

- Instrument Calibration : Validate NMR and MS instruments with certified standards (e.g., ethyl benzoate for ¹³C NMR calibration) .

- Literature Cross-Check : Compare data with peer-reviewed studies (e.g., CAS entries) rather than vendor catalogs to avoid biased reporting .

Ethical and Reporting Considerations

Q. What ethical guidelines should be followed when publishing synthetic protocols for this compound?

- Methodology :

- Data Transparency : Disclose all reaction conditions, including failed attempts, to aid reproducibility. Cite prior art (e.g., USP32 protocols for ester characterization) .

- Hazard Reporting : Clearly outline risks (e.g., respiratory irritation ) and disposal methods for toxic byproducts (e.g., toluenesulfonic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.